Fissinolide
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Overview
Description
Fissinolide is a limonoid compound first isolated from the Brazilian tree Cedrela fissilis . Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound is characterized by its unique structure, which includes a carbonyl function reduced to alcohol and acetylated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fissinolide involves several steps, starting from methyl 3β-acetoxy-1-oxomeliac-8(14)-enate . The key steps include:
- Reduction of the carbonyl function to alcohol.
- Acetylation of the resulting alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include:
- Efficient reduction and acetylation steps.
- Use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: Fissinolide undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Fissinolide has several scientific research applications, including:
Chemistry: Used as a model compound for studying limonoid synthesis and reactivity.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Potential applications in the development of bioactive compounds for agricultural and pharmaceutical industries.
Mechanism of Action
The mechanism of action of fissinolide involves its interaction with various molecular targets and pathways. While specific details are still under investigation, it is believed that this compound exerts its effects through:
Inhibition of enzymes: this compound may inhibit key enzymes involved in disease pathways.
Modulation of signaling pathways: It may affect cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Fissinolide is unique among limonoids due to its specific structural features and biological activities. Similar compounds include:
Angustidienolide: Another limonoid with a similar structure but different biological activities.
Toosendanin: A limonoid known for its insecticidal properties.
In comparison to these compounds, this compound stands out for its potential therapeutic applications and unique chemical reactivity.
Properties
CAS No. |
1915-69-1 |
---|---|
Molecular Formula |
C29H36O8 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
methyl 2-[(2S,5R,6R,13S,14R,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |
InChI |
InChI=1S/C29H36O8/c1-15(30)36-26-18-11-17-19(29(5,24(18)33)21(27(26,2)3)13-22(31)34-6)7-9-28(4)20(17)12-23(32)37-25(28)16-8-10-35-14-16/h8,10,14,18-19,21,25-26H,7,9,11-13H2,1-6H3/t18-,19+,21+,25+,26-,28-,29?/m1/s1 |
InChI Key |
YOTCKRFNSMJTGD-ZFZOQYKTSA-N |
SMILES |
CC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2CC3=C4CC(=O)O[C@H]([C@@]4(CC[C@@H]3C(C2=O)([C@H](C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
Canonical SMILES |
CC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
Synonyms |
fissinolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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